molecular formula C27H27N5O4 B2543062 benzyl 2-(8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 899727-10-7

benzyl 2-(8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2543062
CAS RN: 899727-10-7
M. Wt: 485.544
InChI Key: QDNYFINSYXGPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule. It contains a benzyl group, a purine ring (which is a type of heterocyclic aromatic compound), and an acetate group. The presence of these functional groups suggests that this compound could have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, the introduction of the benzyl and acetate groups, and possibly other modifications. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a purine ring, which is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring. Attached to this purine ring are a benzyl group and an acetate group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the acetate group could potentially undergo hydrolysis, and the benzyl group could participate in reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic purine and benzyl groups could impact its solubility, and the acetate group could influence its acidity .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl or vinyl halides). Benzyl 2-(8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can serve as an organoboron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules .

Protodeboronation Reactions

Protodeboronation involves the removal of a boron group from a boronic ester. Benzyl 2-(8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can participate in such reactions, leading to the formation of interesting products. For example, it can undergo protodeboronation to yield indolizidine derivatives .

Benzylic Position Reactivity

The benzylic position in organic molecules is highly reactive due to resonance stabilization. Benzylic halides (1°, 2°, and 3°) exhibit distinct reactivity patterns. For instance:

Safety and Hazards

Without specific data, it’s hard to provide accurate safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper storage and disposal methods .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-(8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves the condensation of 2,4-dimethylphenylhydrazine with 2,4-dioxo-1H-imidazo[2,1-f]purine-3-acetic acid, followed by alkylation with benzyl bromide and acetylation with acetic anhydride." "Starting Materials": [ "2,4-dimethylphenylhydrazine", "2,4-dioxo-1H-imidazo[2,1-f]purine-3-acetic acid", "benzyl bromide", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethylphenylhydrazine with 2,4-dioxo-1H-imidazo[2,1-f]purine-3-acetic acid in the presence of a coupling agent such as EDC or DCC to form 8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one.", "Step 2: Alkylation of the intermediate with benzyl bromide in the presence of a base such as potassium carbonate to form benzyl 8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate.", "Step 3: Acetylation of the intermediate with acetic anhydride in the presence of a base such as pyridine to form the final product, benzyl 2-(8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate." ] }

CAS RN

899727-10-7

Product Name

benzyl 2-(8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Molecular Formula

C27H27N5O4

Molecular Weight

485.544

IUPAC Name

benzyl 2-[6-(2,4-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C27H27N5O4/c1-16-11-12-21(17(2)13-16)31-18(3)19(4)32-23-24(28-26(31)32)29(5)27(35)30(25(23)34)14-22(33)36-15-20-9-7-6-8-10-20/h6-13H,14-15H2,1-5H3

InChI Key

QDNYFINSYXGPCP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5)C)C)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.